

# What is the chemical structure of KBP-7018 hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KBP-7018 hydrochloride

Cat. No.: B608311 Get Quote

# An In-Depth Technical Guide to KBP-7018 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Details: KBP-7018 Hydrochloride

**KBP-7018 hydrochloride** is a novel, selective tyrosine kinase inhibitor.[1][2] It has been investigated for its potential therapeutic application in idiopathic pulmonary fibrosis. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data.

## **Chemical Structure and Properties**

The chemical identity of **KBP-7018 hydrochloride** is well-defined, with its structure and properties summarized below.



| Property            | Value                                                                                                                    |  |  |
|---------------------|--------------------------------------------------------------------------------------------------------------------------|--|--|
| IUPAC Name          | Methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride[3] |  |  |
| CAS Number          | 1613437-67-4[1][2][3][4]                                                                                                 |  |  |
| Molecular Formula   | C31H31ClN4O5[2][3]                                                                                                       |  |  |
| Molecular Weight    | 575.06 g/mol [3]                                                                                                         |  |  |
| SMILES              | CI.COC(=O)c1ccc2C(=C(Nc3ccc4N(CCc4c3)C(<br>=O)CN3CCOCC3)c3ccccc3)C(=O)Nc2c1[2]                                           |  |  |
| Solubility          | Soluble in DMSO[3]                                                                                                       |  |  |
| Physical Appearance | Solid (details not specified in available results)                                                                       |  |  |
| Storage             | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[3]                                         |  |  |

## **Mechanism of Action and Signaling Pathway**

KBP-7018 functions as a multi-kinase inhibitor, targeting key tyrosine kinases implicated in fibrotic and angiogenic pathways. Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, KBP-7018 disrupts downstream signaling cascades that contribute to the pathogenesis of diseases like idiopathic pulmonary fibrosis.

The simplified signaling pathway below illustrates the points of intervention by KBP-7018.





Click to download full resolution via product page

Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling pathways.

# Preclinical Data In Vitro Kinase Inhibitory Activity

KBP-7018 demonstrates potent inhibition of its target kinases, as determined by in vitro kinase assays. The half-maximal inhibitory concentrations ( $IC_{50}$ ) are summarized in the table below.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| c-KIT         | 10[1]     |
| PDGFR         | 7.6[1]    |
| RET           | 25[1]     |

### **Preclinical Pharmacokinetics**

The pharmacokinetic properties of KBP-7018 have been evaluated in various preclinical species. A summary of key parameters is provided below.

| Species | Route | T <sub>max</sub> (h) | Bioavailability<br>(%) | Vss (L/kg)  |
|---------|-------|----------------------|------------------------|-------------|
| Mouse   | Oral  | 0.25 - 6             | 21 - 68                | 1.51 - 4.65 |
| Rat     | Oral  | 0.25 - 6             | 21 - 68                | 1.51 - 4.65 |
| Dog     | Oral  | 0.25 - 6             | 21 - 68                | 1.51 - 4.65 |
| Monkey  | Oral  | 0.25 - 6             | 21 - 68                | 1.51 - 4.65 |

Note: The ranges for  $T_{max}$ , bioavailability, and Vss represent the values across the different species tested.[5]

# Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

While the specific details of the assay for KBP-7018 are not fully available, a general protocol for a luminescence-based kinase assay (such as ADP-Glo<sup>TM</sup>) is outlined below. This type of assay is commonly used to determine the IC<sub>50</sub> of kinase inhibitors.





Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.



#### Methodology:

- Reagent Preparation: Prepare serial dilutions of KBP-7018 hydrochloride in an appropriate buffer (e.g., with DMSO). Prepare solutions of the target kinase (c-KIT, PDGFR, or RET), the corresponding substrate, and ATP.
- Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and a specific concentration of KBP-7018. Include positive (no inhibitor) and negative (no kinase) controls.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase to phosphorylate the substrate.
- Signal Generation: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the ADP generated from the kinase reaction into a luminescent signal.
- Data Acquisition and Analysis: Measure the luminescence using a plate reader. The amount
  of light produced is proportional to the kinase activity. Plot the kinase activity against the log
  of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅o
  value.

# In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

The efficacy of KBP-7018 in a disease model has been assessed using the bleomycin-induced pulmonary fibrosis model in mice. A general protocol for this model is as follows:

#### Methodology:

- Animal Model: Use a suitable mouse strain, such as C57BL/6.
- Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline.
- Treatment: Administer KBP-7018 hydrochloride or vehicle control orally, once daily, starting from a specified day post-bleomycin instillation and continuing for a defined period (e.g., 14 or 21 days).



- Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
  - Histopathology: Stain lung sections with Masson's trichrome to visualize and score collagen deposition.
  - Biochemical Analysis: Measure the hydroxyproline content in the lung tissue as a quantitative marker of collagen.
  - BALF Analysis: Analyze the BALF for total and differential cell counts and for the levels of pro-inflammatory and pro-fibrotic cytokines.

## Conclusion

**KBP-7018 hydrochloride** is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising preclinical data. Its ability to inhibit key kinases involved in fibrosis and angiogenesis suggests its potential as a therapeutic agent for conditions such as idiopathic pulmonary fibrosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. KBP-7018 HCl Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. KBP-7018 hydrochloride|KBP 7018 hydrochloride;KBP7018 hydrochloride [dcchemicals.com]
- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis
   PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [What is the chemical structure of KBP-7018 hydrochloride?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608311#what-is-the-chemical-structure-of-kbp-7018-hydrochloride]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com